4-Benzyloxy-3-methoxyphenylboronic acid
Overview
Description
The compound "4-Benzyloxy-3-methoxyphenylboronic acid" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with methoxy and benzyloxy groups, which can provide insights into the chemical behavior and properties of similar compounds. For instance, compounds with methoxy groups are often involved in the synthesis of fluorescent probes, antimicrobial agents, and liquid crystalline materials, as seen in the papers provided .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures, starting from different phenyl-based precursors. For example, the synthesis of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, novel chromen-2-one derivatives were synthesized through reductive amination involving sodium cyanoborohydride in methanol . These methods suggest that the synthesis of "4-Benzyloxy-3-methoxyphenylboronic acid" could also involve multi-step reactions, possibly starting from a phenylboronic acid derivative and introducing the benzyloxy and methoxy groups through electrophilic aromatic substitution or other suitable reactions.
Molecular Structure Analysis
The molecular structure of compounds with methoxy and benzyloxy groups has been characterized using various spectroscopic techniques and X-ray diffraction. For instance, the molecular structure of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate was determined using IR, NMR, and XRD . Theoretical calculations, such as density functional theory (DFT), are also employed to predict the molecular geometry and electronic properties . These studies indicate that "4-Benzyloxy-3-methoxyphenylboronic acid" would likely have a planar aromatic structure with the possibility of intramolecular hydrogen bonding or steric interactions due to the substituents.
Chemical Reactions Analysis
The chemical reactivity of methoxy and benzyloxy-containing compounds can be influenced by the electron-donating effects of these groups. For example, the presence of a methoxy group can activate the aromatic ring towards electrophilic substitution reactions . The boronic acid group is known for its ability to form reversible covalent bonds with diols, which is a key feature in Suzuki coupling reactions, a common cross-coupling method in organic synthesis. The papers provided do not directly discuss the reactivity of "4-Benzyloxy-3-methoxyphenylboronic acid," but the related studies suggest that it would participate in similar chemical transformations .
Physical and Chemical Properties Analysis
The physical properties such as solubility, melting point, and crystalline structure can be inferred from related compounds. For instance, the liquid crystalline behavior of certain methoxy-containing compounds has been studied, indicating that the length of alkoxy chains can influence the phase behavior . The chemical properties, including acidity, basicity, and reactivity towards various reagents, can be affected by the presence of methoxy and benzyloxy groups. Theoretical studies on related compounds have provided insights into the electronic properties, such as HOMO-LUMO energies, which are crucial for understanding the chemical reactivity and potential applications in materials science .
Scientific Research Applications
Photophysical Properties in Coordination Compounds
Sivakumar et al. (2010) explored the use of 4-benzyloxy-3-methoxyphenylboronic acid in synthesizing lanthanide coordination compounds. They investigated how electron-releasing (-OMe) or electron-withdrawing (-NO2) substituents affect the photophysical properties of these compounds. This research highlighted the potential of 4-benzyloxy-3-methoxyphenylboronic acid in enhancing the photoluminescence of Tb(3+) complexes, offering insights into the development of luminescent materials (Sivakumar et al., 2010).
Supramolecular Assemblies
Pedireddi and Seethalekshmi (2004) discussed the assembly of phenylboronic and 4-methoxyphenylboronic acids, which includes a derivative of 4-benzyloxy-3-methoxyphenylboronic acid. These assemblies were formed due to hydrogen bonds, suggesting potential applications in designing molecular structures and materials (Pedireddi & Seethalekshmi, 2004).
Hybrid Nanomaterials
Monteiro et al. (2015) utilized a derivative of 4-benzyloxy-3-methoxyphenylboronic acid in the creation of hybrid nanomaterials. By immobilizing (S)-BINOL onto carbon nanotubes, they demonstrated the potential of these materials in catalytic processes, maintaining the chemical and electronic integrity of the chiral ligand (Monteiro et al., 2015).
Biological Activity
Obregón-Mendoza et al. (2018) synthesized various ether and ester derivatives of 4-benzyloxy-3-methoxyphenylboronic acid. They explored their biological activities, including antioxidant, free-radical scavenging, and cytotoxic effects. This research highlights the potential use of these derivatives in developing new therapeutic agents (Obregón-Mendoza et al., 2018).
Fluorescent Probes for Sensing
Tanaka et al. (2001) developed fluorescent probes using derivatives of 4-benzyloxy-3-methoxyphenylboronic acid. These probes showed high sensitivity to pH changes and selectivity in sensing specific metal cations. This illustrates the compound's potential in creating sensitive and selective fluorescent probes (Tanaka et al., 2001).
Cascade Synthesis of Polyfunctionalized Compounds
Naumov et al. (2007) utilized a derivative of 4-benzyloxy-3-methoxyphenylboronic acid in a cascade synthesis process. This approach led to the creation of polyoxygenated compounds with potential applications in pharmaceuticals and other industries (Naumov et al., 2007).
properties
IUPAC Name |
(3-methoxy-4-phenylmethoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVVDNNISDIUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443487 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-3-methoxyphenylboronic acid | |
CAS RN |
243990-53-6 | |
Record name | 4-Benzyloxy-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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